2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
2-Chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused to a phenyl group, which is further substituted with a chloro-functionalized benzene sulfonamide moiety. This structure combines a sulfur-containing thiazole ring with a pyridine system, creating a planar, aromatic scaffold capable of diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding).
Properties
IUPAC Name |
2-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-14-7-1-2-9-16(14)26(23,24)22-13-6-3-5-12(11-13)17-21-15-8-4-10-20-18(15)25-17/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMFEZFDBFODRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The chlorine atom on the benzene ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazolo[5,4-b]pyridine vs. Triazolo[1,5-a]pyridine :
The target compound’s thiazolo[5,4-b]pyridine core contains sulfur and nitrogen atoms, whereas triazolo[1,5-a]pyridine derivatives (e.g., QOV and QOY in ) feature a three-nitrogen heterocycle. The sulfur atom in thiazolo systems may enhance hydrophobicity and polar interactions compared to the more electron-rich triazolo analogs .
Substituent Effects
- Sulfonamide Linkage :
The benzene sulfonamide group in the target compound is structurally analogous to the sulfonamide moieties in QOV and QOY. However, the target’s 2-chloro substituent contrasts with the 5-chloro-2-methoxy groups in QOV and QOY, which may alter electronic properties (electron-withdrawing vs. electron-donating effects) and steric bulk . - Aryl Group Modifications: In thiazolo[5,4-b]pyridine derivatives (), the 3-(trifluoromethyl)phenyl group (6h) exhibited moderate c-KIT inhibition (IC50 = 9.87 µM), while methylene or urea substitutions reduced activity.
Kinase Inhibition Potential
- c-KIT Inhibition :
Thiazolo[5,4-b]pyridine derivatives (e.g., 6h) demonstrate c-KIT inhibitory activity, with molecular docking highlighting the importance of substituent positioning in hydrophobic pockets. The target compound’s sulfonamide group may mimic interactions seen in approved kinase inhibitors (e.g., regorafenib), though its chloro substituent’s smaller size compared to trifluoromethyl could reduce potency .
Antimicrobial Activity
- Thiazolo[5,4-b]pyridine spiro derivatives () exhibit antimicrobial properties, but the target compound’s sulfonamide group and lack of spiro architecture may redirect its biological profile toward different targets, such as kinases or proteases .
Physicochemical and Pharmacokinetic Properties
- Solubility and LogP :
The sulfonamide group in the target compound likely improves aqueous solubility compared to purely aromatic thiazolo derivatives (e.g., 6h). QOV and QOY, with methoxy groups, may exhibit higher lipophilicity than the chloro-substituted target . - Metabolic Stability :
Chloro substituents generally enhance metabolic stability compared to methoxy or trifluoromethyl groups, which could influence the target’s pharmacokinetic profile .
Data Tables
Table 1: Structural and Activity Comparison of Thiazolo[5,4-b]pyridine Derivatives
Table 2: Substituent Effects on Enzymatic Inhibition
| Substituent Type | Example Compound | Impact on Activity |
|---|---|---|
| 3-(Trifluoromethyl)phenyl | 6h | Moderate c-KIT inhibition |
| Chloro (benzene sulfonamide) | Target Compound | Unknown (predicted lower potency) |
| Methoxy (triazolo core) | QOV | Unreported (likely distinct targets) |
Biological Activity
2-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H14ClN3OS |
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | VGBNBOATXVUVFF-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell survival and proliferation .
Case Study:
In a study examining various thiazole derivatives for their cytotoxic effects on cancer cell lines, it was found that certain modifications in the thiazole structure led to enhanced activity against A-431 and Jurkat cells. The IC50 values for some derivatives were lower than that of doxorubicin, a standard chemotherapy agent .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: The compound interacts with specific enzymes such as PI3K, which are involved in signaling pathways that regulate cell growth and survival.
- Cell Cycle Arrest: Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting their cell cycle .
- Hydrophobic Interactions: Molecular dynamics simulations have shown that the compound interacts with target proteins primarily through hydrophobic contacts, which enhances its binding affinity .
Comparative Analysis
When compared to similar compounds within the thiazole class, this compound demonstrates unique properties due to its specific substitution pattern. This specificity contributes to its distinct biological activities.
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Thiazole Derivatives | Anticancer | Inhibit PI3K |
| Indole Derivatives | Anticancer | Different core structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
